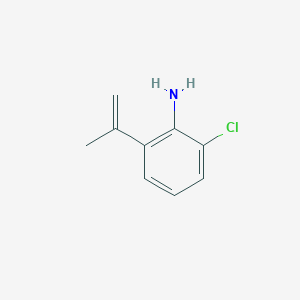

4-Chloro-6-(3-fluorophenyl)pyrimidine

描述

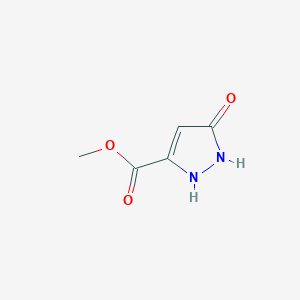

“4-Chloro-6-(3-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6ClFN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been described in various studies . For instance, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as X-ray crystallography , IR spectrophotometry, and UV spectrophotometry .Chemical Reactions Analysis

Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The average mass of “this compound” is 208.619 Da and its monoisotopic mass is 208.020355 Da .作用机制

Target of Action

The primary target of 4-Chloro-6-(3-fluorophenyl)pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound likely interacts with its protein kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes that these kinases control, such as cell growth and metabolism .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell growth and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to decreased cell growth and altered cellular metabolism .

实验室实验的优点和局限性

One advantage of 4-Chloro-6-(3-fluorophenyl)pyrimidine is its potential as a scaffold for the design of new drugs. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are several future directions for the study of 4-Chloro-6-(3-fluorophenyl)pyrimidine. One direction is the development of new drugs based on this compound as a scaffold. Another direction is the further investigation of its potential as a fluorescent probe in bioimaging. Additionally, the biochemical and physiological effects of this compound on living organisms need to be further studied to fully understand its potential applications in scientific research.

Conclusion:

In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential applications in medicinal chemistry and bioimaging. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, further research is needed to fully understand its biochemical and physiological effects on living organisms.

科学研究应用

4-Chloro-6-(3-fluorophenyl)pyrimidine has been studied for its potential applications in medicinal chemistry, specifically as a scaffold for the design of new drugs. It has been shown to have inhibitory activity against certain enzymes, such as protein kinase and dihydrofolate reductase, which are involved in various diseases, including cancer and bacterial infections. This compound has also been studied for its potential use as a fluorescent probe in bioimaging.

属性

IUPAC Name |

4-chloro-6-(3-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGCFWZSUWARQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285953 | |

| Record name | 4-Chloro-6-(3-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85979-60-8 | |

| Record name | 4-Chloro-6-(3-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(3-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)